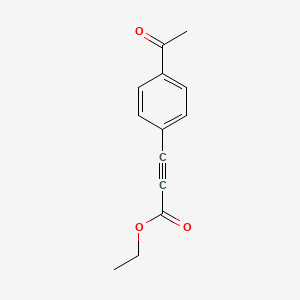

Ethyl 3-(4-acetylphenyl)propiolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-acetylphenyl)propiolate: is an organic compound with the molecular formula C13H12O3 It is a derivative of propiolic acid, featuring an ethyl ester group and a phenyl ring substituted with an acetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-acetylphenyl)propiolate typically involves the esterification of 3-(4-acetylphenyl)propiolic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-acetylphenyl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Formation of 3-(4-acetylphenyl)propiolic acid or 4-acetylbenzoic acid.

Reduction: Formation of Ethyl 3-(4-acetylphenyl)propanoate or Ethyl 3-(4-acetylphenyl)propane.

Substitution: Formation of nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)propiolate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenyl)propiolate involves its interaction with molecular targets through its functional groups. The acetyl group can participate in hydrogen bonding and dipole-dipole interactions, while the propiolate moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl propiolate: A simpler ester of propiolic acid, lacking the phenyl and acetyl groups.

Ethyl 3-phenylpropiolate: Similar structure but without the acetyl group on the phenyl ring.

Ethyl 3-(4-methylphenyl)propiolate: Similar structure but with a methyl group instead of an acetyl group on the phenyl ring.

Uniqueness: Ethyl 3-(4-acetylphenyl)propiolate is unique due to the presence of both the acetyl and propiolate groups, which confer distinct reactivity and potential for diverse applications. The acetyl group enhances its ability to participate in specific biochemical interactions, while the propiolate moiety provides a reactive site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 3-(4-acetylphenyl)propiolate is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester with the following chemical formula:

- Molecular Formula : C12H10O3

- Molecular Weight : 218.20 g/mol

- Melting Point : 82–83.5 °C

The compound features a propiolate group attached to an acetophenone moiety, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the reaction of 4-acetylphenol with ethyl propiolate under specific conditions, often utilizing palladium catalysts to enhance yield and selectivity. The following table summarizes some synthetic routes:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Palladium-catalyzed | 80 | Ethanol, reflux | |

| Base-catalyzed | 67 | Acetic acid, heating |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on its effects against ovarian cancer cells revealed that it targets the PI3K/Akt signaling pathway, a crucial pathway involved in cell proliferation and survival. This suggests potential applications in cancer therapy.

Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in ovarian cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's mechanism is believed to involve disruption of bacterial cell membranes.

Research Findings :

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 100 µg/mL depending on the strain.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzyme Activity : It may inhibit enzymes involved in the proliferation of cancer cells.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into microbial membranes, leading to cell lysis.

Toxicity and Safety Profile

While promising as a therapeutic agent, it is essential to evaluate the toxicity profile of this compound. Preliminary studies indicate a moderate toxicity level in mammalian cell lines, necessitating further investigation into its safety for clinical use.

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 3-(4-acetylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3 |

InChI Key |

OTZMIOSBMIXAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.